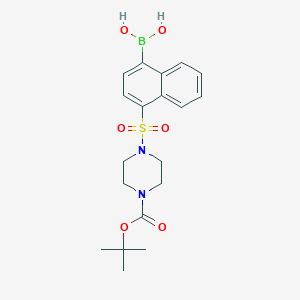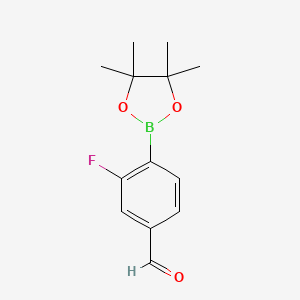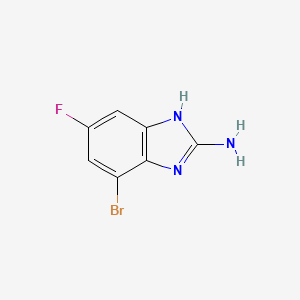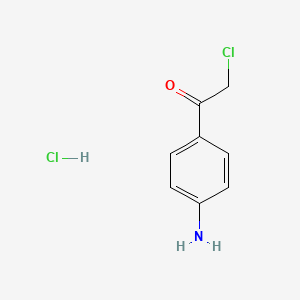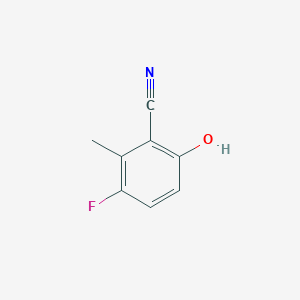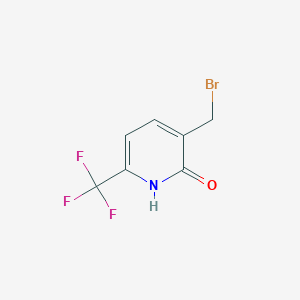
3-Bromometil-2-hidroxi-6-(trifluorometil)piridina
Descripción general
Descripción
3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine is a versatile chemical compound used in various scientific research applications. It has garnered attention from many researchers due to its potential application in various fields. The compound has a CAS Number of 1227602-81-4 and a molecular weight of 240.02 .
Molecular Structure Analysis
The linear formula of 3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine is C7H5BrF3N . The InChI code is 1S/C7H5BrF3N/c8-4-5-2-1-3-12-6(5)7(9,10)11/h1-3H,4H2 .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine is a liquid at room temperature . It should be stored in an inert atmosphere and under -20°C .Aplicaciones Científicas De Investigación
Aplicaciones en la industria agroquímica
3-Bromometil-2-hidroxi-6-(trifluorometil)piridina: es un intermedio clave en la síntesis de diversos agroquímicos. Los derivados de trifluorometilpiridina (TFMP), incluido este compuesto, se utilizan ampliamente en la protección de cultivos. Ayudan a formular pesticidas que son más efectivos debido a las propiedades fisicoquímicas únicas que confiere el átomo de flúor .
Aplicaciones en la industria farmacéutica
Varios productos farmacéuticos incorporan derivados de TFMP debido a sus actividades biológicas. El compuesto en cuestión puede usarse para sintetizar ingredientes farmacéuticos activos (API) que exhiben propiedades farmacocinéticas mejoradas. Esto ha llevado al desarrollo de nuevos medicamentos, particularmente en las áreas de oncología y enfermedades infecciosas .
Síntesis de compuestos fluorados
La presencia del grupo trifluorometil en compuestos orgánicos afecta significativamente su actividad biológicaThis compound sirve como precursor para la síntesis de varios compuestos fluorados que son fundamentales en la química medicinal para el descubrimiento de fármacos .
Desarrollo de productos veterinarios
Similar a los productos farmacéuticos humanos, los derivados de TFMP también se utilizan en medicina veterinaria. El compuesto en cuestión puede usarse para crear medicamentos veterinarios que se benefician de las propiedades mejoradas conferidas por el grupo trifluorometil, lo que lleva a tratamientos más efectivos para los animales .
Materiales de electrónica orgánica
Investigación química y catálisis
En la investigación química, este compuesto es valioso por su función como intermedio en varias vías sintéticas. También se utiliza en catálisis para facilitar reacciones que conducen a la producción de moléculas complejas, que son esenciales en el desarrollo de nuevos materiales y productos químicos .
Safety and Hazards
Direcciones Futuras
Trifluoromethylpyridine (TFMP) and its intermediates, such as 3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for TFMP derivatives has been increasing steadily in the last 30 years .
Mecanismo De Acción
Target of Action
It’s known that this compound is a common intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
The mode of action of 3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine is largely dependent on the specific reactions it’s used in. For instance, it can participate in transformations in its enol form . Additionally, it can undergo methylation under the protection of iodomethane to produce a methoxy product that retains the pyridine ring structure .
Biochemical Pathways
It’s known to be involved in various organic synthesis reactions , suggesting that it could potentially affect a wide range of biochemical pathways depending on the specific context.
Result of Action
Given its role as a common intermediate in organic synthesis , it’s likely that its effects would vary widely depending on the specific reactions it’s involved in.
Propiedades
IUPAC Name |
3-(bromomethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-4-1-2-5(7(9,10)11)12-6(4)13/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASILKPUCZGSPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220240 | |
| Record name | 3-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227516-49-5 | |
| Record name | 3-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227516-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



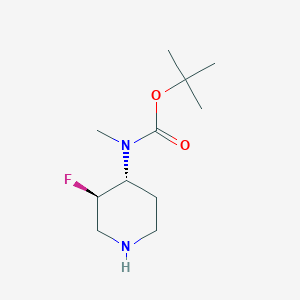
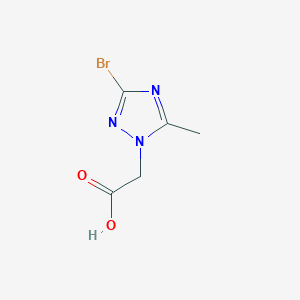
![6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1447255.png)

